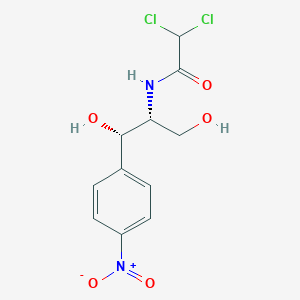

D-Erythro-chloramphenicol

Description

BenchChem offers high-quality D-Erythro-chloramphenicol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Erythro-chloramphenicol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIZWVCIJKGZOK-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10224457 | |

| Record name | Acetamide, 2,2-dichloro-N-(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-, (S-(R*,S*))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10224457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7387-98-6 | |

| Record name | D-erythro-Chloramphenicol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7387-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-erythro-Chloramphenicol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007387986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2,2-dichloro-N-(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-, (S-(R*,S*))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10224457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

D-Erythro-chloramphenicol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

D-erythro-chloramphenicol, the only active stereoisomer among the four possible, is a broad-spectrum bacteriostatic antibiotic.[1][2] First isolated from Streptomyces venezuelae in 1947, it is now primarily produced synthetically.[2][3] Its clinical application, though curtailed in many regions due to potential side effects, remains significant for treating severe infections like typhoid fever, meningitis, and rickettsial diseases, particularly when other antibiotics are ineffective.[4] This guide provides an in-depth exploration of the core chemical and physical properties of D-erythro-chloramphenicol, its mechanism of action, and essential analytical methodologies for its characterization.

Physicochemical Properties

The precise chemical structure and physical characteristics of D-erythro-chloramphenicol are fundamental to its formulation, stability, and biological activity.

| Property | Value | Source(s) |

| Chemical Name | 2,2-dichloro-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide | [5] |

| Molecular Formula | C₁₁H₁₂Cl₂N₂O₅ | [6][7][8] |

| Molecular Weight | 323.13 g/mol | [4][6][7][8] |

| Melting Point | 149–153°C | [1] |

| Appearance | White to greyish-white or yellowish-white fine crystalline powder or fine crystals, needles or elongated plates.[1] | [1] |

| Solubility | Sparingly soluble in water (1:400 at 25°C); very soluble in methanol, ethanol, butanol, ethyl acetate, and acetone; fairly soluble in diethyl ether.[1][9] | [1][9] |

| Optical Rotation | [α] = +18.6° (4.86% in ethanol) | [1] |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

D-erythro-chloramphenicol exerts its bacteriostatic effect by potently inhibiting protein synthesis in prokaryotes.[10][11] The core of its mechanism lies in its specific binding to the 50S subunit of the bacterial 70S ribosome.[10][11] This interaction obstructs the crucial peptidyl transferase step in protein elongation.[11][12]

The antibiotic binds to the A-site of the peptidyl transferase center (PTC) within the 50S subunit.[13][14][15] This binding site is a crevice formed by conserved nucleotides of the 23S rRNA.[13][14] By occupying this position, chloramphenicol sterically hinders the proper accommodation of the aminoacyl-tRNA (aa-tRNA) at the A-site, thereby preventing the formation of a peptide bond between the growing polypeptide chain and the incoming amino acid.[10][13] This effective blockade of protein chain elongation ultimately halts bacterial growth.[10][11] While highly effective against bacterial ribosomes, chloramphenicol exhibits a lower affinity for the 60S ribosomal subunit in eukaryotic cells, which accounts for its selective toxicity.[11] However, it can inhibit protein synthesis in mammalian mitochondria, which is a basis for some of its toxic side effects.[10][14]

Caption: Mechanism of action of D-erythro-chloramphenicol.

Stability and Degradation

The stability of D-erythro-chloramphenicol is influenced by several environmental factors, which is a critical consideration in its formulation and storage.

-

pH: Chloramphenicol is most stable in neutral to slightly acidic conditions (pH 2-7).[9][12] In alkaline environments (pH > 7), it undergoes significant degradation primarily through hydrolysis of the amide bond.[9][16]

-

Temperature: Elevated temperatures accelerate the degradation of chloramphenicol.[9] For instance, heating an aqueous solution at 115°C for 30 minutes can lead to a 10% loss of the active compound.[9][12]

-

Light: Exposure to light can induce photodegradation, resulting in the yellowing of solutions and the formation of a precipitate.[9][12] Therefore, solutions containing chloramphenicol should be protected from light.[9][12]

The primary degradation product resulting from hydrolysis is 2-amino-1-(4-nitrophenyl)-propane-1,3-diol.[16][17]

Analytical Methodologies

Robust analytical methods are essential for the quality control, quantification, and stability testing of D-erythro-chloramphenicol.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a straightforward and valuable technique for the preliminary identification and quantification of chloramphenicol. This is due to the presence of the p-nitrophenyl group, which acts as a chromophore.[18]

Experimental Protocol: Determination of λmax

-

Standard Solution Preparation: Accurately weigh and dissolve a suitable amount of D-erythro-chloramphenicol reference standard in methanol to prepare a stock solution.

-

Working Solution Preparation: Dilute the stock solution with methanol to a final concentration of approximately 10 µg/mL.[18]

-

Spectrophotometric Analysis:

-

Use methanol as the blank reference.

-

Scan the working solution over a wavelength range of 200-400 nm.

-

The maximum absorbance (λmax) for chloramphenicol in methanol is typically observed around 272-274 nm.[18]

-

Caption: Workflow for UV-Vis analysis of D-erythro-chloramphenicol.

High-Performance Liquid Chromatography (HPLC)

HPLC is a more specific and widely used method for the separation, identification, and quantification of chloramphenicol and its degradation products.[17][19] Reverse-phase HPLC is a common approach.

Experimental Protocol: Reverse-Phase HPLC Analysis

-

Mobile Phase Preparation: Prepare a suitable mobile phase, which often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

-

Standard and Sample Preparation:

-

Prepare a series of standard solutions of D-erythro-chloramphenicol in the mobile phase at known concentrations to generate a calibration curve.

-

Dissolve and dilute the sample to be analyzed in the mobile phase to a concentration that falls within the range of the calibration curve.

-

-

Chromatographic Conditions:

-

Column: A C18 column is frequently used.[19]

-

Detection: UV detection at the λmax of chloramphenicol (e.g., 274 nm).

-

Flow Rate and Injection Volume: These parameters should be optimized for the specific column and system.

-

-

Analysis:

-

Inject the standard solutions to establish the calibration curve.

-

Inject the sample solution.

-

The concentration of chloramphenicol in the sample is determined by comparing its peak area or height to the calibration curve.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective detection, particularly in complex matrices like food products, LC-MS/MS is the method of choice.[20][21] This technique offers very low limits of detection.[21]

Experimental Protocol: LC-MS/MS for Trace Analysis

-

Sample Extraction: Develop a robust extraction protocol to isolate chloramphenicol from the sample matrix. This may involve liquid-liquid extraction with a solvent like ethyl acetate, followed by a clean-up step using solid-phase extraction (SPE).[20]

-

LC Separation: Utilize an appropriate HPLC method to separate chloramphenicol from other components in the extract.

-

MS/MS Detection:

-

Employ an electrospray ionization (ESI) source, typically in negative ion mode.

-

Set the mass spectrometer to monitor specific precursor-to-product ion transitions for chloramphenicol for high selectivity and quantification.

-

Conclusion

D-erythro-chloramphenicol remains a compound of significant interest in both clinical and research settings. A thorough understanding of its physicochemical properties, mechanism of action, and stability is paramount for its effective and safe use. The analytical methodologies outlined in this guide provide a framework for the robust quality control and characterization of this important antibiotic, ensuring its purity, potency, and stability in various applications.

References

- Vertex AI Search. (n.d.). Chloramphenicol: Mechanism of Action, Ribosomal Binding, and Clinical Implications.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Chloramphenicol?

- National Institutes of Health. (n.d.). Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC.

- Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for Chloramphenicol (Targeted to animal and fishery products).

- National Institutes of Health. (n.d.). Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC.

- National Institutes of Health. (2021, April 5). Binding and Action of Triphenylphosphonium Analog of Chloramphenicol upon the Bacterial Ribosome - PMC.

- National Center for Biotechnology Information. (n.d.). Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf.

- National Institutes of Health. (n.d.). D-Erythro-chloramphenicol | C11H12Cl2N2O5 | CID 146034 - PubChem.

- Sigma-Aldrich. (n.d.). Chloramphenicol.

- Rahmah, S., et al. (2025). Degradation and stability testing of chloramphenicol ear drops using derivative spectrophotometry combined with chemometrics. Jurnal Ilmiah Farmasi (Scientific Journal of Pharmacy), 21(1), 41-57.

- Taylor & Francis Online. (n.d.). A Reverse Phase HPLC Method for the Determination of Chloramphenicol and Its Hydrolytic Product in Ophthalmic Solutions.

- BenchChem. (2025). Spectroscopic Analysis of Chloramphenicol: A Technical Guide for Identification.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Chloramphenicol.

- BenchChem. (2025). Chloramphenicol Stability and Degradation in Culture Media: A Technical Support Guide.

- The Libyan International Medical University Journal. (2022, June 9). The Physical, Chemical, and Microbiological Stability of Chloramphenicol Ophthalmic Solution.

- Agilent Technologies, Inc. (n.d.). Analysis of chloramphenicol by negative ion electrospray LC/MS/MS.

- AHH Chemical Co., LTD. (n.d.). D-ERYTHRO-CHLORAMPHENICOL.

- LGC Standards. (n.d.). D-erythro-Chloramphenicol.

- Biosynth. (n.d.). D-erythro-Chloramphenicol | 7387-98-6 | FC76378.

- ChemicalBook. (n.d.). Chloramphenicol synthesis.

- Cheméo. (n.d.). Chemical Properties of Chloramphenicol (CAS 56-75-7).

- Aaron Chemicals LLC. (n.d.). 7387-98-6 | MFCD00083596 | D-Erythro-Chloramphenicol.

- American Chemical Society. (n.d.). Chloramphenicol (Chloromycetin).1 V. Synthesis | Journal of the American Chemical Society.

- National Institutes of Health. (2021, March 31). Recent Trends in Synthesis of Chloramphenicol New Derivatives - PMC.

Sources

- 1. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Recent Trends in Synthesis of Chloramphenicol New Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]

- 4. D-ERYTHRO-CHLORAMPHENICOL [myskinrecipes.com]

- 5. Chloramphenicol (CAS 56-75-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. D-Erythro-chloramphenicol | C11H12Cl2N2O5 | CID 146034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. D-erythro-Chloramphenicol | LGC Standards [lgcstandards.com]

- 8. biosynth.com [biosynth.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. letstalkacademy.com [letstalkacademy.com]

- 11. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Binding and Action of Triphenylphosphonium Analog of Chloramphenicol upon the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journal.uii.ac.id [journal.uii.ac.id]

- 17. tandfonline.com [tandfonline.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. helixchrom.com [helixchrom.com]

- 20. mhlw.go.jp [mhlw.go.jp]

- 21. agilent.com [agilent.com]

The Discovery of D-Erythro-chloramphenicol from Streptomyces venezuelae: From Soil to Synthesis and Beyond

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the seminal discovery of chloramphenicol, a broad-spectrum antibiotic, from the soil actinomycete Streptomyces venezuelae. It delves into the historical context of the antibiotic era, the systematic approach to microbial screening, and the specific methodologies that led to the isolation, characterization, and eventual synthesis of this landmark therapeutic agent. The guide is structured to provide researchers and drug development professionals with a detailed understanding of the core scientific principles and experimental workflows, from fermentation and biosynthesis to purification and modern analytical quantification. We explore the causality behind experimental choices, present detailed protocols, and offer visual representations of key pathways and processes to create a self-validating and authoritative resource.

Introduction: The Golden Age of Antibiotics and the Rise of Actinomycetes

The period between the 1940s and 1960s is often celebrated as the "golden age" of antibiotic discovery, a time of unprecedented progress in the fight against infectious diseases.[1][2] This era was largely defined by the systematic screening of microorganisms for novel bioactive compounds.[1] Within this context, soil-dwelling filamentous bacteria belonging to the phylum Actinobacteria, particularly the genus Streptomyces, emerged as an inexhaustible source of clinically essential antimicrobial agents, including streptomycin, tetracycline, and erythromycin.[3][4][5]

It was in this fertile scientific landscape that chloramphenicol was discovered. In 1947, a collaborative effort involving researchers from Parke, Davis & Company, Yale University, and the University of Illinois led to its isolation from Streptomyces venezuelae, an organism identified in a soil sample from Caracas, Venezuela.[6][7][8][9][10] Initially trademarked as Chloromycetin, chloramphenicol was remarkable for being the first broad-spectrum antibiotic discovered, effective against a wide range of Gram-positive and Gram-negative bacteria, as well as rickettsiae.[8][9]

Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit and blocking the peptidyl transferase step.[6][11][12][13][14] The discovery was further distinguished when, in 1949, a team at Parke-Davis led by chemist Dr. Mildred Rebstock determined its chemical structure and achieved its complete chemical synthesis.[6][15][16] This achievement made chloramphenicol the first naturally occurring antibiotic to be produced on a large scale by synthetic methods, a pivotal moment in pharmaceutical history.[7][15] While its use today is limited by potential severe side effects, such as bone marrow suppression, chloramphenicol remains a crucial drug for treating serious infections where other antibiotics are ineffective.[13][17][18]

Part 1: The Producing Microorganism, Streptomyces venezuelae

The journey of chloramphenicol begins with its microbial source. Streptomyces venezuelae is a Gram-positive, filamentous actinomycete found in soil.[4][18] The specific strain that led to the discovery was isolated by the botanist Paul R. Burkholder from a mulched field near Caracas.[19]

Expert Insight: The Rationale of Soil Screening

The decision to screen soil samples was a deliberate strategy. Soil is a highly competitive microbial ecosystem, where organisms produce secondary metabolites, including antibiotics, to inhibit the growth of competitors. Actinomycetes, in particular, are prolific producers of these compounds. The screening process, therefore, was a direct search for chemical warfare agents in their natural habitat.

Protocol 1: Isolation of Streptomyces from Soil (Conceptual Reconstruction)

This protocol is a generalized reconstruction of the methods used during the era of discovery, designed to isolate antibiotic-producing actinomycetes.

Objective: To isolate pure cultures of Streptomyces species from a soil sample.

Principle: Soil samples are serially diluted and plated on a selective medium that favors the growth of actinomycetes while inhibiting other bacteria and fungi. Colonies exhibiting the characteristic morphology of Streptomyces are then subcultured for purification and subsequent screening for antimicrobial activity.

Materials:

-

Soil sample

-

Sterile distilled water

-

Glycerol-Casein Agar or Starch-Casein Agar plates

-

Cycloheximide and Nystatin (to inhibit fungi)

-

Sterile test tubes, pipettes, and Petri dishes

-

Incubator set to 28-30°C

Methodology:

-

Sample Preparation: Air-dry the soil sample at room temperature for 5-7 days. This step selects for spore-forming organisms like Streptomyces, which are more resistant to desiccation than many vegetative bacterial cells.

-

Serial Dilution:

-

Add 1.0 g of the dried soil sample to 9.0 mL of sterile distilled water (10⁻¹ dilution).

-

Vortex vigorously for 2 minutes to ensure thorough suspension of microorganisms.

-

Perform a series of 10-fold dilutions (10⁻² to 10⁻⁵) by transferring 1.0 mL of the suspension to the next tube containing 9.0 mL of sterile water.

-

-

Plating:

-

Pipette 0.1 mL aliquots from the 10⁻³, 10⁻⁴, and 10⁻⁵ dilutions onto the surface of the selective agar plates.

-

Spread the inoculum evenly using a sterile L-shaped spreader.

-

-

Incubation: Incubate the plates in an inverted position at 28-30°C for 7 to 14 days.

-

Colony Selection:

-

Observe the plates for colonies that are small, chalky, opaque, and often pigmented, with a dry, powdery appearance characteristic of Streptomyces. These colonies are often firmly attached to the agar.

-

Select well-isolated, distinct colonies for subculturing.

-

-

Purification:

-

Using a sterile inoculation loop, pick a single, characteristic colony.

-

Streak the colony onto a fresh agar plate to obtain a pure culture.

-

Incubate under the same conditions. A pure culture is essential for consistent fermentation and characterization.

-

Part 2: Fermentation and Production of Chloramphenicol

Once a producing strain was identified, the next critical challenge was to optimize the production of the antibiotic through controlled fermentation. Early work focused on developing a nutrient-rich medium and defining physical parameters to maximize the yield of chloramphenicol.

Expert Insight: Media Composition and Metabolic Control

The choice of carbon and nitrogen sources is paramount in fermentation. Rapidly metabolized sugars like glucose can sometimes lead to catabolite repression, shutting down secondary metabolite pathways. Researchers discovered that less readily utilized carbon sources, such as glycerol, and specific amino acids like serine or proline, could sustain growth while promoting robust chloramphenicol synthesis. The inclusion of lactate was also found to be stimulatory, likely by influencing carbon-source utilization. This demonstrates a key principle: secondary metabolite production is often triggered under conditions of nutrient limitation or slower growth, forcing the organism to shift its metabolism.

Protocol 2: Submerged Culture Fermentation of S. venezuelae

This protocol is based on the methodologies described in early patents and publications for the production of chloramphenicol.[20]

Objective: To produce chloramphenicol in a liquid medium using submerged fermentation.

Principle: A pure culture of S. venezuelae is grown under aerobic conditions in a sterile, aqueous nutrient medium. The controlled environment (nutrients, pH, aeration, temperature) encourages the growth of the microorganism and the synthesis of the target antibiotic, which is secreted into the broth.

Materials:

-

Pure culture of S. venezuelae

-

Seed culture medium and production medium (see Table 1)

-

Shake flasks (e.g., 500 mL Erlenmeyer flasks with cotton plugs)

-

Fermentor (for scaled-up production)

-

Shaking incubator or a shaker table

-

Autoclave

Methodology:

-

Inoculum Preparation (Seed Culture):

-

Prepare a seed culture medium (e.g., Tryptic Soy Broth).

-

Inoculate a flask containing the seed medium with spores or mycelia from a pure culture plate of S. venezuelae.

-

Incubate at 24-28°C for 48-72 hours on a rotary shaker (approx. 150-200 RPM). This creates a dense, active culture ready for inoculating the main production medium.

-

-

Production Fermentation:

-

Sterilize the production medium (see Table 1) in flasks or a fermentor by autoclaving.

-

After cooling to room temperature, inoculate the production medium with the seed culture (typically a 5-10% v/v inoculation).

-

Incubate the production culture at 22-26°C for 3 to 7 days.

-

Maintain aeration and agitation. In shake flasks, this is achieved by the rotary shaking motion.[20] In a fermentor, this is controlled via sparging with sterile air and mechanical agitation.

-

-

Monitoring: Periodically and aseptically withdraw samples to monitor pH, cell growth (mycelial dry weight), and chloramphenicol concentration using analytical methods.

-

Harvesting: After the incubation period (typically when antibiotic production peaks), harvest the fermentation broth. The first step in downstream processing is to separate the mycelial biomass from the culture liquid (supernatant) by centrifugation or filtration. The chloramphenicol is primarily in the supernatant.

Data Presentation: Fermentation Parameters

Table 1: Example Fermentation Medium and Key Parameters

| Parameter | Seed Culture | Production Culture | Rationale |

| Carbon Source | Tryptic Soy Broth or similar rich medium | Glycerol, Starch, Galactose | Supports rapid initial growth. |

| Nitrogen Source | Peptones, Yeast Extract | Proteinaceous material, Proline, Serine | Provides complex nutrients for biomass. |

| Key Additives | - | Lactate, Trace Minerals (Fe, Zn) | Stimulates carbon utilization and acts as a cofactor for enzymes. |

| pH | Neutral (6.8-7.2) | Maintained around 7.0-7.4 | Optimal for S. venezuelae growth and enzyme activity. |

| Temperature | 24-28°C | 22-26°C | Optimal for growth. |

| Aeration | Shaking at 150-200 RPM | Vigorous shaking or sparging | Streptomyces are strict aerobes; oxygen is critical for growth and biosynthesis. |

| Incubation Time | 2-3 days | 3-7 days | To achieve high cell density. |

Visualization: Fermentation Workflow

Caption: Workflow for chloramphenicol production via submerged fermentation.

Part 3: Biosynthesis of D-Erythro-chloramphenicol

The molecular architecture of chloramphenicol is assembled via a dedicated biosynthetic pathway that branches off from primary metabolism. Understanding this pathway is crucial for metabolic engineering efforts aimed at improving antibiotic yields.

Pathway Overview: The biosynthesis of chloramphenicol originates from the shikimate pathway , a primary metabolic route for the synthesis of aromatic amino acids.[21]

-

Chorismic Acid Branch Point: The pathway begins with chorismic acid, the end product of the shikimate pathway.[21]

-

Formation of the p-Aminophenylalanine (PABA) Moiety: Chorismic acid is converted to 4-amino-4-deoxychorismate (ADC) by ADC synthase. This is a key step that diverts the precursor away from aromatic amino acid synthesis and towards the dedicated chloramphenicol pathway.[21][22] Subsequent steps lead to the formation of the p-aminophenylserinol core structure.

-

Dichloroacetylation: The final key modification is the attachment of a dichloroacetyl group to the amino group of the phenylserinol core. This halogenation step is catalyzed by specific enzymes encoded within the biosynthetic gene cluster.[23]

Genetic Basis: The enzymes responsible for this intricate synthesis are encoded by a set of genes organized into a biosynthetic gene cluster (BGC) in the S. venezuelae genome.[6][21] Recent genomic analyses have identified and characterized numerous genes within this cluster (often designated cml or sven genes), including transcriptional activators, synthases, transferases, and transporters necessary for production and export of the antibiotic.[21][22][23][24]

Visualization: Chloramphenicol Biosynthetic Pathway

Caption: Simplified biosynthetic pathway of chloramphenicol from primary metabolism.

Part 4: Isolation, Purification, and Characterization

After fermentation, the antibiotic must be recovered from the complex aqueous broth and purified to homogeneity. This downstream processing is critical for obtaining a safe and effective pharmaceutical product.

Expert Insight: The Logic of Solvent Extraction

Chloramphenicol is a lipid-soluble, neutral compound with limited water solubility (approx. 4 mg/mL).[8] This property is the key to its extraction. By mixing the aqueous fermentation broth with an immiscible organic solvent like ethyl acetate, the nonpolar chloramphenicol preferentially partitions into the organic phase, leaving water-soluble impurities (salts, sugars, proteins) behind in the aqueous phase. This simple yet powerful technique provides a significant purification factor in a single step.

Protocol 3: Extraction and Purification of Chloramphenicol

This protocol outlines the fundamental steps for isolating chloramphenicol from the fermentation supernatant.[20][25][26]

Objective: To extract and purify chloramphenicol from the culture supernatant.

Principle: Liquid-liquid extraction is used to transfer the lipophilic chloramphenicol from the aqueous broth to an organic solvent. The solvent is then evaporated, and the crude product is further purified, typically by crystallization.

Materials:

-

Fermentation supernatant (clarified broth)

-

Ethyl acetate (or another suitable organic solvent)

-

Separatory funnel

-

Rotary evaporator

-

Crystallization solvents (e.g., ethylene dichloride, water)

-

Filtration apparatus (e.g., Büchner funnel)

Methodology:

-

pH Adjustment (Optional): Adjust the pH of the supernatant to be near neutral if it has drifted significantly, to ensure chloramphenicol remains in its un-ionized, more organic-soluble form.

-

Liquid-Liquid Extraction:

-

Transfer the supernatant to a large separatory funnel.

-

Add an equal volume of ethyl acetate.

-

Shake the funnel vigorously for several minutes to ensure thorough mixing, periodically venting to release pressure.

-

Allow the layers to separate. The upper, less dense layer will be the ethyl acetate containing the chloramphenicol.

-

Drain and discard the lower aqueous layer.

-

Repeat the extraction on the aqueous layer 1-2 more times with fresh ethyl acetate to maximize recovery, combining all organic extracts.

-

-

Solvent Evaporation:

-

Transfer the combined ethyl acetate extracts to a round-bottom flask.

-

Concentrate the solution under reduced pressure using a rotary evaporator. This efficiently removes the volatile solvent, leaving behind the crude, solid chloramphenicol residue.

-

-

Crystallization:

-

Dissolve the crude solid in a minimal amount of a suitable hot solvent or solvent mixture.

-

Allow the solution to cool slowly. As it cools, the solubility of chloramphenicol decreases, and it will form pure crystals, leaving more soluble impurities in the mother liquor.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualization: Isolation and Purification Workflow

Caption: General workflow for the extraction and purification of chloramphenicol.

Structural Elucidation and Characterization

The final isolated compound was subjected to rigorous chemical analysis to determine its structure. This work, published in 1949 by Rebstock et al., was a triumph of medicinal chemistry.[10] It revealed a unique structure for a natural product, containing a p-nitrophenyl group and two chlorine atoms—both rare in biology.[9] This structural knowledge was immediately applied to develop the first total synthesis of an antibiotic, a landmark that enabled large-scale production independent of fermentation.[7][9][16]

Table 2: Physicochemical Properties of D-Erythro-chloramphenicol

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₂Cl₂N₂O₅ | [6][27][28] |

| Molar Mass | 323.13 g/mol | [6][27][28] |

| Appearance | White to grayish-white or yellowish-white, fine crystalline powder or needles | [10] |

| Melting Point | 178-180 °C (for the D-erythro isomer) | [29] |

| Stereochemistry | D-erythro-(1S,2R) | [28] |

| IUPAC Name | 2,2-dichloro-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide | [6][28] |

Part 5: Modern Analytical Methodologies for Quantification

While classical methods were used for discovery, modern drug development and quality control demand highly sensitive and specific analytical techniques. The gold standard for quantifying chloramphenicol residues, especially in complex matrices like food products or biological samples, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[30]

Protocol 4: Quantification by LC-MS/MS (High-Level Overview)

Objective: To accurately detect and quantify chloramphenicol at sub-parts-per-billion (ppb) levels.

Principle: The sample is first subjected to a cleanup procedure (e.g., solid-phase extraction) to remove interfering matrix components. The extract is then injected into a liquid chromatograph (LC), which separates chloramphenicol from other compounds based on its physicochemical properties (typically using a C18 reverse-phase column). The eluent from the LC column is directed into a tandem mass spectrometer (MS/MS). The mass spectrometer ionizes the chloramphenicol molecule (precursor ion) and then fragments it into characteristic product ions. By monitoring this specific precursor-to-product ion transition (Selected Reaction Monitoring, SRM), the instrument can quantify the analyte with exceptional specificity and sensitivity.[31]

Methodology Steps:

-

Sample Preparation: Homogenize the sample (e.g., shrimp tissue, honey) and extract with ethyl acetate.[26][31] A deuterated internal standard (chloramphenicol-d5) is often added at the beginning to correct for any losses during sample prep.

-

Cleanup: Pass the extract through a solid-phase extraction (SPE) cartridge to remove matrix interferences.[26]

-

LC Separation: Inject the cleaned extract into an HPLC system equipped with a C18 column. Elute the compound using a mobile phase gradient, typically a mixture of water/ammonium acetate and acetonitrile/methanol.[31]

-

MS/MS Detection:

-

Operate the mass spectrometer in negative ion electrospray ionization (ESI-) mode.

-

Set the instrument to monitor the transition from the precursor ion (m/z 321 for chloramphenicol) to one or more specific product ions (e.g., m/z 152, 257).[31]

-

Quantify the amount of chloramphenicol by comparing the peak area of the target analyte to a calibration curve prepared with certified reference standards.

-

Table 3: Key Parameters for LC-MS/MS Analysis of Chloramphenicol

| Parameter | Typical Setting | Rationale |

| Chromatography | Reverse-Phase (C18 column) | Excellent separation for moderately polar compounds like chloramphenicol. |

| Mobile Phase | Water/Acetonitrile with additives (e.g., acetic acid, ammonium acetate) | Controls retention and improves ionization efficiency.[31] |

| Ionization Mode | Electrospray Ionization, Negative (ESI-) | Chloramphenicol readily forms a [M-H]⁻ ion. |

| Precursor Ion (Q1) | m/z 321 | Corresponds to the deprotonated molecular ion of chloramphenicol.[31] |

| Product Ions (Q3) | m/z 152 (quantifier), m/z 257 (qualifier) | These are stable, characteristic fragments used for unambiguous identification and quantification.[31] |

| Limit of Quantification | < 0.3 ng/g (ppb) | Demonstrates the high sensitivity required for regulatory monitoring.[31] |

Conclusion

The discovery of D-Erythro-chloramphenicol from Streptomyces venezuelae is a cornerstone of the antibiotic era. It exemplifies a paradigm of natural product drug discovery: systematic screening of microbial diversity, optimization of biosynthesis through fermentation science, rigorous chemical isolation and characterization, and ultimately, the power of chemical synthesis to secure a therapeutic supply chain. The journey from a Venezuelan soil sample to a globally significant antibiotic in just a few years was a remarkable scientific achievement. This guide has aimed to deconstruct that journey, providing not only the historical narrative but also the technical and logical underpinnings of the experimental choices made. For modern researchers, this story remains a powerful testament to the potential held within the microbial world and a foundational case study in the multidisciplinary field of drug development.

References

-

Wikipedia. Chloramphenicol. [Link]

-

Fernández-Martínez, L. T., et al. (2014). New Insights into Chloramphenicol Biosynthesis in Streptomyces venezuelae ATCC 10712. Antimicrobial Agents and Chemotherapy. [Link]

-

Fernández-Martínez, L. T., et al. (2014). New insights into chloramphenicol biosynthesis in Streptomyces venezuelae ATCC 10712. PubMed. [Link]

-

Syed, Q. (n.d.). Chloramphenicol: Mechanism of Action, Ribosomal Binding, and Clinical Implications. LinkedIn. [Link]

-

American Chemical Society. (2020). Chloramphenicol. ACS. [Link]

-

Tucker, D., & Pavan, J. (2023). Chloramphenicol. StatPearls - NCBI Bookshelf. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Chloramphenicol? [Link]

-

Louisiana Department of Health. Chloramphenicol*. [Link]

-

MSD Manual Professional Edition. Chloramphenicol. [Link]

-

Fernández-Martínez, L. T., et al. (2014). New Insights into Chloramphenicol Biosynthesis in Streptomyces venezuelae ATCC 10712. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

-

Fernández-Martínez, L. T., et al. (2014). New insights into chloramphenicol biosynthesis in Streptomyces venezuelae ATCC 10712. Europe PMC. [Link]

-

McGraw, D. J. (2019). Mildred Rebstock: Profile of the Medicinal Chemist Who Synthesized Chloramphenicol. Antimicrobial Agents and Chemotherapy. [Link]

-

Kitpreechavanich, V., et al. (2016). Improvement of chloramphenicol production in Streptomyces venezuelae ATCC 10712 by overexpression of the aroB and aroK genes. Huachiew Chalermprakiet University. [Link]

- Ehrlich, J., Smith, R. M., & Penner, M. A. (1949). Process for the manufacture of chloramphenicol.

-

Taylor & Francis. Streptomyces venezuelae – Knowledge and References. [Link]

-

Genilloud, O. (2017). Actinomycetes: A Never-Ending Source of Bioactive Compounds—An Overview on Antibiotics Production. MDPI. [Link]

-

Takahashi, Y., & Nakashima, T. (2018). Actinomycetes, an Inexhaustible Source of Naturally Occurring Antibiotics. MDPI. [Link]

-

American Academy of Pediatrics. (1979). The Current Status of Chloramphenicol. Pediatrics. [Link]

-

News-Medical.Net. (2022). The History of Antibiotics. [Link]

-

Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Chloramphenicol. [Link]

-

Adler, R. (2023). First Broad-Spectrum Antibiotic Is Discovered. Research Starters - EBSCO. [Link]

-

Vanhoenacker, G., David, F., & Sandra, P. (2003). Detection, Confirmation, and Quantification of Chloramphenicol in Honey and Shrimp at Regulatory Levels Using Quadrupole and Ion Trap LC/MS. Agilent. [Link]

-

Větrovský, T., et al. (2021). Antibiotic discovery from actinomycetes: Will a renaissance follow the decline and fall? ResearchGate. [Link]

-

U.S. Food and Drug Administration. (n.d.). LC/MS/MS Analysis of Chloramphenicol in Shrimp. [Link]

-

Bewick, M. W., Williams, S. T., & Veltkamp, C. (1976). Growth and ultrastructure of Streptomyces venezuelae during chloramphenicol production. PubMed. [Link]

-

Uddin, M. N., et al. (2022). Analytical Method Validation for Quantification of Chloramphenicol Residues in Poultry Meal Using a Liquid Chromatography-Tandem Mass Spectrometry. International Journal of Food Science and Agriculture. [Link]

-

Leisner, J. (2020). Discoveries of new natural product antibiotics produced by actinomycetes 1940–1965. ResearchGate. [Link]

-

McGraw, D. J. (2019). Mildred Rebstock: Profile of the Medicinal Chemist Who Synthesized Chloramphenicol. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

-

Chatterjee, S., Vining, L. C., & Westlake, D. W. S. (1983). Nutritional requirements for chloramphenicol biosynthesis in Streptomyces venezuelae. Sci-Hub. [Link]

-

McGraw, D. J. (2019). Mildred Rebstock: Profile of the Medicinal Chemist Who Synthesized Chloramphenicol. ResearchGate. [Link]

-

International Agency for Research on Cancer. (1990). Chloramphenicol. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 50. [Link]

-

Chiong, H. S., & Wilson, G. (2024). The Ocular Chloramphenicol Story. ResearchGate. [Link]

-

National Center for Biotechnology Information. D-Erythro-chloramphenicol. PubChem Compound Summary for CID 146034. [Link]

-

Gottlieb, D., et al. (1954). THE BIOSYNTHESIS OF CHLORAMPHENICOL I.: Precursors Stimulating the Synthesis. Journal of Bacteriology. [Link]

-

Vining, L. C., & Westlake, D. W. S. (1969). Biosynthesis of chloramphenicol. Scilit. [Link]

Sources

- 1. news-medical.net [news-medical.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Chloramphenicol - Wikipedia [en.wikipedia.org]

- 7. acs.org [acs.org]

- 8. publications.aap.org [publications.aap.org]

- 9. First Broad-Spectrum Antibiotic Is Discovered | Research Starters | EBSCO Research [ebsco.com]

- 10. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. letstalkacademy.com [letstalkacademy.com]

- 12. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]

- 13. ldh.la.gov [ldh.la.gov]

- 14. Chloramphenicol - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 15. Mildred Rebstock: Profile of the Medicinal Chemist Who Synthesized Chloramphenicol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. Chloramphenicol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. researchgate.net [researchgate.net]

- 20. US2483892A - Process for the manufacture of chloramphenicol - Google Patents [patents.google.com]

- 21. New Insights into Chloramphenicol Biosynthesis in Streptomyces venezuelae ATCC 10712 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. New insights into chloramphenicol biosynthesis in Streptomyces venezuelae ATCC 10712 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. journals.asm.org [journals.asm.org]

- 24. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 25. sci-database.hcu.ac.th [sci-database.hcu.ac.th]

- 26. agilent.com [agilent.com]

- 27. biosynth.com [biosynth.com]

- 28. D-Erythro-chloramphenicol | C11H12Cl2N2O5 | CID 146034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. D-ERYTHRO-CHLORAMPHENICOL [myskinrecipes.com]

- 30. mhlw.go.jp [mhlw.go.jp]

- 31. fda.gov [fda.gov]

What is the active isomer of chloramphenicol in bacteria?

An In-Depth Technical Guide to the Stereoselective Action of Chloramphenicol in Bacteria

Abstract

Chloramphenicol, a broad-spectrum antibiotic, serves as a classic paradigm of stereoselectivity in pharmacology. Its structure possesses two chiral centers, giving rise to four distinct stereoisomers. However, its potent antibacterial activity is almost exclusively attributed to a single isomer: the naturally occurring D-(-)-threo-chloramphenicol. The remaining three stereoisomers are considered biologically inactive. This guide provides a comprehensive technical analysis of chloramphenicol's stereoisomers, elucidates the precise molecular mechanism by which the active isomer inhibits bacterial protein synthesis, and details the structural basis for the inactivity of the other isomers. Furthermore, it offers field-proven, step-by-step experimental protocols for the chiral separation of these isomers and the quantitative assessment of their biological activity, designed for researchers, scientists, and drug development professionals.

The Critical Role of Stereochemistry in Chloramphenicol

The three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity. This principle, known as stereoselectivity, is vividly demonstrated by the antibiotic chloramphenicol. The chemical structure of chloramphenicol, (1R,2R)-p-nitrophenyl-2-dichloroacetamido-1,3-propanediol, contains two asymmetric carbon atoms at positions C-1 and C-2 of the propanediol chain.[1][2] This results in the existence of four stereoisomers, comprising two pairs of enantiomers (non-superimposable mirror images) and their corresponding diastereomers (stereoisomers that are not mirror images).[1]

The four stereoisomers are:

-

D-(-)-threo-chloramphenicol (1R, 2R configuration): The naturally occurring and biologically active isomer.[1][3]

-

L-(+)-threo-chloramphenicol (1S, 2S configuration): The enantiomer of the active form.

-

D-erythro-chloramphenicol (1S, 2R configuration): A diastereomer of the active form.

-

L-erythro-chloramphenicol (1R, 2S configuration): A diastereomer of the active form.[1]

Only the D-(-)-threo isomer possesses the correct spatial configuration to bind effectively to its bacterial target, rendering the other isomers essentially inactive.[1][4] This high degree of stereospecificity underscores the precise three-dimensional complementarity required for drug-target interaction.

Caption: Stereoisomeric relationships of chloramphenicol.

Comparative Biological Activity of Chloramphenicol Isomers

The antibacterial efficacy of chloramphenicol is overwhelmingly attributed to the D-(-)-threo isomer.[3][5] The other three stereoisomers are largely devoid of significant antibacterial activity.[6] This stark difference highlights the stringent structural requirements for the drug's interaction with the bacterial ribosome. The naturally occurring antibiotic, isolated from Streptomyces venezuelae, is exclusively the active D-(-)-threo isomer.[7]

Table 1: Comparative Antibacterial Activity of Chloramphenicol Stereoisomers

| Stereoisomer | Configuration | Relative Activity vs. D-(-)-threo | Typical MIC vs. E. coli (µg/mL) |

| D-(-)-threo | 1R, 2R | 100% (Active) | 2-8 |

| L-(+)-threo | 1S, 2S | Inactive | >128 |

| D-erythro | 1S, 2R | Inactive | >128 |

| L-erythro | 1R, 2S | Inactive | >128 |

| Note: MIC (Minimum Inhibitory Concentration) values are representative and can vary based on the specific bacterial strain and testing conditions. The data reflects the general principle of D-(-)-threo isomer exclusivity in antibacterial action.[6][8] |

Molecular Mechanism of Action: A Stereospecific Interaction

The bacteriostatic effect of chloramphenicol stems from its ability to inhibit protein synthesis in bacteria.[9][10] The D-(-)-threo isomer achieves this by specifically binding to the 50S subunit of the bacterial 70S ribosome.

Mechanism Steps:

-

Binding to the Ribosome: Chloramphenicol binds to the A-site of the peptidyl transferase center (PTC) on the 23S rRNA component of the 50S ribosomal subunit.[11][12]

-

Inhibition of Peptidyl Transferase: This binding physically obstructs the proper positioning of the aminoacyl-tRNA in the A-site.[10][13]

-

Peptide Bond Blockade: By blocking the A-site, chloramphenicol prevents the peptidyl transferase enzyme from catalyzing the formation of a peptide bond between the growing polypeptide chain (attached to the P-site tRNA) and the incoming amino acid.[2][9]

-

Stalling of Protein Synthesis: This interruption halts the elongation of the polypeptide chain, effectively stopping protein synthesis and inhibiting bacterial growth.[9]

The precise fit of the D-(-)-threo isomer into a hydrophobic crevice at the entrance of the peptide exit tunnel is critical.[14] Its p-nitrophenyl group and dichloroacetyl moiety are positioned in a way that maximizes interaction with key nucleotides such as A2451 and C2452 of the 23S rRNA.[11][15] The other isomers, due to their different spatial arrangements, cannot achieve this specific orientation and therefore fail to bind with sufficient affinity to inhibit ribosomal function.

Caption: Mechanism of chloramphenicol action on the bacterial ribosome.

Experimental Methodologies

To empirically validate the stereoselective activity of chloramphenicol, a workflow involving chiral separation followed by biological assessment is necessary. This ensures that the activity of each isomer is evaluated independently.

Caption: General workflow for isomer separation and activity analysis.

Protocol 4.1: Chiral Separation of Stereoisomers by HPLC

Causality: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the definitive method for resolving stereoisomers. The CSP contains a chiral selector that interacts differently with each isomer, leading to different retention times and enabling their separation and quantification.[1][16]

-

Objective: To resolve and quantify the four stereoisomers of chloramphenicol from a mixture.

-

Instrumentation: HPLC system equipped with a UV detector.

-

Column: A suitable chiral column (e.g., a polysaccharide-based CSP like Chiralpak).

-

Mobile Phase: An isocratic mobile phase, typically a mixture of hexane/isopropanol or a buffered aqueous solution with an organic modifier like acetonitrile. The exact composition must be optimized for the specific column used.[1]

-

Procedure:

-

Sample Preparation: Dissolve the chloramphenicol standard or sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

-

Injection: Inject a small volume (e.g., 10 µL) of the sample onto the HPLC system.

-

Detection: Monitor the eluent at a wavelength where the isomers absorb strongly, typically around 278 nm.[1]

-

Data Analysis: Identify the peaks corresponding to each isomer based on their unique retention times, as determined by running pure standards. Quantify each isomer using the peak area.

-

Protocol 4.2: Determination of Minimum Inhibitory Concentration (MIC)

Causality: The broth microdilution method is a standardized, quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.[17][18] By testing each purified isomer separately, this method provides a direct comparison of their antibacterial potency.

-

Objective: To determine the MIC of each chloramphenicol stereoisomer against a test bacterium (e.g., E. coli ATCC 25922).

-

Materials:

-

Sterile 96-well microtiter plates.

-

Bacterial culture in logarithmic growth phase, adjusted to a 0.5 McFarland standard and then diluted to yield approximately 5 x 10^5 CFU/mL in the final well volume.[18]

-

Sterile Mueller-Hinton Broth (MHB).

-

Stock solutions of each purified chloramphenicol stereoisomer in a suitable solvent.

-

-

Procedure:

-

Plate Preparation: Dispense 50 µL of sterile MHB into all wells of a 96-well plate.

-

Drug Dilution: Add 50 µL of a 2x concentrated stock solution of an isomer to the first column. Perform a two-fold serial dilution by transferring 50 µL from each well to the next well in the same row.

-

Inoculation: Add 50 µL of the prepared bacterial suspension to each well, resulting in a final volume of 100 µL. Include a growth control (no drug) and a sterility control (no bacteria).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

-

Result Interpretation: The MIC is the lowest concentration of the isomer at which there is no visible growth (i.e., the well is clear).[17][19]

-

Protocol 4.3: In Vitro Protein Synthesis Inhibition Assay

Causality: Cell-free protein synthesis systems (in vitro translation, IVT) provide a direct method to measure the inhibitory effect of a compound on the translational machinery, independent of cellular uptake or metabolism.[12][20] This assay directly validates the mechanism of action by quantifying the inhibition of protein production.

-

Objective: To quantify the inhibitory effect of each chloramphenicol isomer on bacterial protein synthesis.

-

Materials:

-

Bacterial cell-free protein synthesis kit (e.g., E. coli S30 extract system).

-

Reporter plasmid DNA or mRNA (e.g., encoding luciferase or GFP).

-

Purified chloramphenicol isomers.

-

Detection reagents for the reporter protein (e.g., luciferin for luciferase).

-

-

Procedure:

-

Reaction Setup: On ice, prepare the IVT reactions according to the manufacturer's protocol. For each reaction, combine the cell extract, amino acid mixture, energy source, and reporter template.

-

Inhibitor Addition: Add varying concentrations of each purified isomer to respective reactions. Include a no-inhibitor control.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for protein synthesis.

-

Signal Quantification: Stop the reaction and quantify the amount of reporter protein produced. For luciferase, add the luciferin substrate and measure luminescence using a plate reader.

-

Data Analysis: Plot the reporter signal against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of protein synthesis) for each isomer.

-

Conclusion

The antibacterial activity of chloramphenicol is a clear and powerful illustration of stereochemical specificity in drug action. Scientific evidence unequivocally demonstrates that only one of its four stereoisomers, D-(-)-threo-chloramphenicol , is biologically active.[1][5] This activity is mediated by its precise, high-affinity binding to the peptidyl transferase center of the bacterial ribosome, an interaction that the other isomers are spatially unable to achieve. For professionals in drug discovery and development, the case of chloramphenicol serves as a crucial reminder that stereoisomers must be considered distinct chemical entities, requiring individual separation and evaluation to accurately determine pharmacological profiles and ensure the safety and efficacy of therapeutic agents.

References

-

Long, K. S., & Porse, B. T. (2003). A conserved chloramphenicol binding site at the entrance to the ribosomal peptide exit tunnel. Nucleic Acids Research, 31(24), 7208–7215. [Link]

-

Dunkle, J. A., Xiong, L., Mankin, A. S., & Cate, J. H. (2010). Revisiting the structures of several antibiotics bound to the bacterial ribosome. Proceedings of the National Academy of Sciences, 107(40), 17152-17157. [Link]

-

National Center for Biotechnology Information. (1990). Chloramphenicol. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 50. [Link]

-

Dinos, G. P., Athanassopoulos, C. M., Missiri, D. A., Kalpaxis, D. L., & Papaioannou, D. (2016). Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions. Antibiotics, 5(2), 20. [Link]

-

Patsnap. (2024). What is the mechanism of Chloramphenicol? Patsnap Synapse. [Link]

-

Biology Discussion. (n.d.). Chloramphenicol: Structure and Mechanism of Action. Biology Discussion. [Link]

-

El-Bendary, E. R. (2008). Chloramphenicol. Ankara University, Faculty of Pharmacy. [Link]

-

Osterman, I. A., Komarova, E. S., Shiriaev, D. I., et al. (2016). Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome. Scientific Reports, 6, 30524. [Link]

-

Al-Janabi, K. S. A. (2023). The Activity of Some Antibiotics Depend on Stereochemistry of Them (Its Structure). Journal of Progress in Engineering and Physical Science, 2(2). [Link]

-

BioProEdit. (n.d.). Chloramphenicol: Mechanism of Action, Ribosomal Binding, and Clinical Implications. BioProEdit. [Link]

-

Purtov, Y. A., & O'Brien, E. P. (2016). Techniques for Screening Translation Inhibitors. International Journal of Molecular Sciences, 17(7), 999. [Link]

-

ResearchGate. (n.d.). Chloramphenicol bound to the E. coli ribosome. [Link]

-

Elder, C., et al. (2022). Stereoselective metabolism of chloramphenicol by bacteria isolated from wastewater, and the importance of stereochemistry in env. White Rose Research Online. [Link]

-

Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(Suppl 1), 5-16. [Link]

-

Marks, J., Kannan, K., & Roncase, E. J. (2019). Dynamics of the context-specific translation arrest by chloramphenicol and linezolid. Nature Chemical Biology, 15, 1077–1085. [Link]

-

Svidritskiy, E., et al. (2022). Structural basis for the inability of chloramphenicol to inhibit peptide bond formation in the presence of A-site glycine. Nucleic Acids Research, 50(14), 8251–8262. [Link]

-

Louisiana Department of Health. (n.d.). Chloramphenicol. [Link]

-

Weinberg, E. D., & Tonnis, S. M. (1966). Action of Chloramphenicol and Its Isomers on Secondary Biosynthetic Processes of Bacillus. Applied Microbiology, 14(6), 850–856. [Link]

-

Pharmacy D-Firm. (2022, April 18). Chloramphenicol - Structure, Nomenclature, SAR, Synthesis and Clinical uses. YouTube. [Link]

-

Berendsen, B. J., et al. (2011). Discrimination of eight chloramphenicol isomers by liquid chromatography tandem mass spectrometry in order to investigate the natural occurrence of chloramphenicol. Analytica Chimica Acta, 690(1), 93-100. [Link]

-

ResearchGate. (n.d.). MICs of chloramphenicol for different concentrations of E. coli, S. aureus and P. aeruginosa. [Link]

-

Kumar, A., et al. (2021). Derivatives of Ribosome-Inhibiting Antibiotic Chloramphenicol Inhibit the Biosynthesis of Bacterial Cell Wall. ACS Infectious Diseases, 7(1), 138-147. [Link]

-

Idexx. (n.d.). Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC). [Link]

-

American Scientific Research Journal for Engineering, Technology, and Sciences. (2017). Determination of Chloramphenicol in Pharmaceutical Samples at Electrochemically Pretreated Glassy Carbon Electrode. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

-

Freeman, K. B. (1970). The effect of chloramphenicol in intact erythroid cells. Canadian Journal of Biochemistry, 48(4), 479-485. [Link]

-

ResearchGate. (n.d.). Insights into the Chloramphenicol Inhibition Effect on Peptidyl Transferase Activity, Using Two New Analogs of the Drug. [Link]

-

Eurofins Abraxis. (n.d.). Chloramphenicol ELISA, Microtiter Plate. [Link]

-

IARC Publications. (n.d.). Chloramphenicol. [Link]

-

National Center for Biotechnology Information. (n.d.). L-erythro-Chloramphenicol. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). Chloramphenicol. PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biologydiscussion.com [biologydiscussion.com]

- 3. Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 5. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]

- 10. letstalkacademy.com [letstalkacademy.com]

- 11. pnas.org [pnas.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ldh.la.gov [ldh.la.gov]

- 14. A conserved chloramphenicol binding site at the entrance to the ribosomal peptide exit tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. idexx.co.uk [idexx.co.uk]

- 20. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of D-Erythro-chloramphenicol in Ethanol and Water

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the solubility characteristics of D-Erythro-chloramphenicol (chloramphenicol) in two common pharmaceutical solvents: water and ethanol. Understanding and accurately quantifying solubility is a cornerstone of successful formulation development, ensuring appropriate bioavailability, stability, and therapeutic efficacy.

Introduction: The Significance of Chloramphenicol and Its Solubility

Chloramphenicol is a broad-spectrum antibiotic first isolated from Streptomyces venezuelae and now produced synthetically.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which prevents peptide bond formation.[3][4][5][6] Despite its effectiveness, its use in systemic therapies is limited due to potential toxicity. However, it remains a critical component in topical formulations, particularly for ophthalmic and veterinary applications.[3][7][8]

The solubility of an active pharmaceutical ingredient (API) like chloramphenicol is a fundamental physicochemical property that dictates its dissolution rate and subsequent absorption. For ophthalmic solutions, achieving a sufficient concentration in a stable, non-irritating vehicle is paramount. This guide provides an in-depth analysis of chloramphenicol's solubility in aqueous and ethanolic systems, the underlying scientific principles, and practical methodologies for its determination.

Core Physicochemical Properties Governing Solubility

To understand the solubility behavior of chloramphenicol, one must first consider its molecular structure and inherent chemical properties. These characteristics provide the causal basis for its interactions with different solvents.

Chloramphenicol, with the chemical formula C₁₁H₁₂Cl₂N₂O₅, is a nitrobenzene-derived amide featuring a dichloro-acetanilide moiety and a 1,3-propanediol backbone.[2][9] This structure contains both polar functional groups (hydroxyl, amide, nitro) and a non-polar aromatic ring, rendering it amphiphilic.

Key properties influencing its solubility include:

-

pKa: The pKa of chloramphenicol is approximately 5.5.[3][6] This indicates it is a weak acid. At pH values below its pKa, the molecule is predominantly in its neutral, un-ionized form, which is less soluble in water. As the pH increases above the pKa, the molecule becomes ionized, enhancing its aqueous solubility.

-

LogP (Octanol/Water Partition Coefficient): The LogP value for chloramphenicol is reported as 1.14.[1] This positive value indicates a moderate degree of lipophilicity, suggesting it will have appreciable solubility in organic solvents like ethanol but limited solubility in water.

Quantitative Solubility Data

The solubility of chloramphenicol has been determined in various solvents. The data below is compiled from authoritative sources to provide a clear quantitative comparison.

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 25 | ~2.5 mg/mL | [1][4][6][10] |

| Water | Not Specified | 3.06 mg/mL (ultrasonic) | [11] |

| Phosphate Buffered Saline (PBS), pH 7.2 | Not Specified | ~0.12 mg/mL | [12][13] |

| Ethanol | Not Specified | 50 mg/mL | [3][4][6][13] |

| Ethanol | Not Specified | 100 mg/mL (ultrasonic) | [11] |

| Ethanol | Not Specified | ~10 mg/mL | [12] |

| Absolute Ethanol | Not Specified | 5-20 mg/mL (as stock) | [1] |

Note: Discrepancies in reported values can arise from different experimental methods (e.g., standard shake-flask vs. ultrasonic dissolution) and purity of materials.

Solubility in Water

Chloramphenicol is classified as slightly soluble in water.[4][6][10] At 25°C, its solubility is approximately 2.5 mg/mL.[1][4][6][10] This limited solubility is a significant challenge in the formulation of aqueous dosage forms, such as eye drops, where a concentration of 0.5% (5 mg/mL) is often desired.[7][8]

Factors Influencing Aqueous Solubility:

-

pH: As a weak acid with a pKa of ~5.5, the pH of the aqueous medium is a critical factor.[3] To achieve higher concentrations for ophthalmic solutions, the pH is often adjusted using buffer systems, such as boric acid/borax, to increase the proportion of the more soluble, ionized form of the drug.[3][7][8] However, increasing the pH can negatively impact the stability and activity of chloramphenicol.[7][8]

-

Co-solvents: The addition of water-miscible solvents, or co-solvents, can significantly enhance the aqueous solubility of non-ionizable or poorly soluble substances. This technique, known as cosolvency, is commonly employed for chloramphenicol formulations using agents like propylene glycol, polyethylene glycol (PEG 300), and glycerol.[1][7][8]

Solubility in Ethanol

Chloramphenicol is very soluble in ethanol.[10] Reported values range from approximately 10 mg/mL to as high as 100 mg/mL.[11][12] Sigma-Aldrich routinely tests solubility at 50 mg/mL in ethanol, yielding a clear solution.[3] This high solubility is attributed to the favorable interactions between the relatively non-polar ethanol and the aromatic ring of the chloramphenicol molecule.

Ethanol is frequently used as the solvent of choice for preparing concentrated stock solutions of chloramphenicol in laboratory settings.[14][15] These stock solutions are then diluted into aqueous buffers or culture media for various applications.[3][12][14] For example, a common procedure involves making a 10 mg/mL stock in ethanol, which is then diluted with water to a final concentration of 1 mg/mL.[3][5][6]

Experimental Protocol: Determination of Equilibrium Solubility via Shake-Flask Method

To ensure trustworthy and reproducible data, a standardized protocol for determining equilibrium solubility is essential. The saturation shake-flask method is a widely accepted and reliable technique.[16][17]

Principle: An excess amount of the solid drug is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. The saturated supernatant is then separated from the excess solid and analyzed to determine the drug concentration.

Step-by-Step Methodology:

-

Preparation:

-

Weigh an amount of solid D-Erythro-chloramphenicol sufficient to ensure an excess remains after equilibrium is reached (e.g., 10-20 mg).

-

Add the solid to a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

Add a precise volume of the desired solvent (e.g., 5 mL of purified water or absolute ethanol).

-

-

Equilibration:

-

Place the sealed vials in a constant-temperature orbital shaker or water bath set to the desired temperature (e.g., 25°C ± 0.5°C).

-

Agitate the samples at a consistent rate (e.g., 150 rpm) for a predetermined period. A duration of 24 to 48 hours is typically sufficient to ensure equilibrium is reached.[18] It is advisable to test multiple time points (e.g., 24h, 48h) to confirm that the concentration has plateaued.[18]

-

-

Phase Separation:

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Avoid disturbing the solid pellet.

-

Perform a precise serial dilution of the supernatant with an appropriate solvent or mobile phase to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the concentration of the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

UV-Vis Method: Measure the absorbance at chloramphenicol's λmax of approximately 278 nm in water.[3][7] Calculate the concentration against a standard calibration curve prepared with known concentrations of chloramphenicol.

-

HPLC Method: An HPLC method provides greater specificity and is preferred for complex matrices.

-

Calculate the original solubility in mg/mL, accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[18]

-

Practical Implications and Conclusion

A thorough understanding of D-Erythro-chloramphenicol's solubility is not merely academic; it is essential for practical and effective drug development.

-

For Formulation Scientists: The low aqueous solubility necessitates strategies like pH adjustment or the use of co-solvents (e.g., propylene glycol, PEG 300) to create stable ophthalmic solutions at therapeutically relevant concentrations.[7][8] The high solubility in ethanol makes it a suitable solvent for creating concentrated intermediates during manufacturing.

-

For Analytical Chemists: The choice of solvent for stock solutions is critical. Ethanol is the preferred solvent for preparing high-concentration standards for assays due to the drug's high solubility and greater stability compared to aqueous solutions.[5][6][14] Aqueous solutions of chloramphenicol are susceptible to degradation, especially when exposed to light.[3][6]

-

For Researchers: In microbiological and molecular biology applications, chloramphenicol is typically dissolved in ethanol to prepare a stock solution before being added to culture media.[4][15] The high initial concentration in ethanol ensures rapid and complete dissolution before the final dilution, where the ethanol concentration becomes negligible and does not interfere with microbial growth.[14]

References

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Creative Bioarray. (n.d.). Chloramphenicol-Water Soluble, Antibiotics. Retrieved from [Link]

-

LabMart. (n.d.). Chloramphenicol. Product Information. Retrieved from [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

M. V. A. Kumar, Y. A. Chowdary, M. V. N. Kumar, K. V. R. Murthy. (2005). Development and evaluation of a Chloramphenicol Hypertonic Ophthalmic Solution. Indian Journal of Pharmaceutical Sciences, 67(2), 211-214. Retrieved from [Link]

-

Ghogare, S. S., & Sul, K. T. (2023). Review on Chloramphenicol Antibiotic. International Journal of Pharmaceutical Sciences and Medicine, 8(5), 92-104. Retrieved from [Link]

-

Avdeef, A., Berger, C. M., & Brownell, C. (2000). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 22(4), 633-649. Retrieved from [Link]

-

M. V. A. Kumar, Y. A. Chowdary, M. V. N. Kumar, K. V. R. Murthy. (2005). Development and Evaluation of a Chloramphenicol Hypertonic Ophthalmic Solution. PMC. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Chloramphenicol (CAS 56-75-7). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chloramphenicol. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 50. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical Properties of chloramphenicol, compound 1 and compound 2. Retrieved from [Link]

-

Al-Aani, H., Al-Nimer, M., & Al-Sultani, H. (2022). The Physical, Chemical, and Microbiological Stability of Chloramphenicol Ophthalmic Solution. Libyan International Medical University Journal, 7(1), 23. Retrieved from [Link]

-

Genetics Healthcare Camden Group. (2025). Chloramphenicol, USP Grade: Comprehensive Technical Overview. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chloramphenicol. PubChem Compound Database. Retrieved from [Link]

-

AppliChem. (n.d.). Chloramphenicol. Product Information. Retrieved from [Link]

-

Barrick Lab, The University of Texas at Austin. (n.d.). ProtocolsAntibioticStockSolutions. Retrieved from [Link]

Sources

- 1. Chloramphenicol CAS#: 56-75-7 [m.chemicalbook.com]

- 2. Chloramphenicol | C11H12Cl2N2O5 | CID 5959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. labmart.id [labmart.id]

- 5. ibisci.com [ibisci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. ijpsonline.com [ijpsonline.com]

- 8. Development and Evaluation of a Chloramphenicol Hypertonic Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gehealthcarecamdengroup.com [gehealthcarecamdengroup.com]

- 10. Chloramphenicol - LKT Labs [lktlabs.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]

- 16. enamine.net [enamine.net]

- 17. researchgate.net [researchgate.net]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Stability of D-Erythro-Chloramphenicol in Laboratory Media: An In-depth Technical Guide

Abstract

D-erythro-chloramphenicol, a broad-spectrum bacteriostatic antibiotic, is a cornerstone reagent in molecular biology and cell culture for selecting resistant organisms and preventing contamination. The integrity of experimental outcomes hinges on the stability and bioactivity of chloramphenicol in various laboratory media. This technical guide provides a comprehensive analysis of the chemical stability of D-erythro-chloramphenicol, detailing its degradation pathways, the kinetics of these processes, and the critical factors that influence its shelf-life in solution. We will explore its stability in commonly used microbiological and cell culture media, provide validated protocols for stability assessment, and offer field-proven insights to ensure the reliability of your research.

Introduction: The Imperative of Chloramphenicol Stability

Chloramphenicol functions by reversibly binding to the 50S subunit of bacterial ribosomes, inhibiting the peptidyl transferase step of protein synthesis.[1][2] Its efficacy is therefore directly proportional to its structural integrity. Degradation of the chloramphenicol molecule can lead to a partial or complete loss of its antibiotic activity, resulting in failed selection experiments, breakthrough contamination, and irreproducible results. Understanding the stability of chloramphenicol in your specific laboratory medium is not merely a technical exercise but a fundamental aspect of experimental design and quality control.

This guide will deconstruct the chemical behavior of chloramphenicol in aqueous environments, providing researchers, scientists, and drug development professionals with the knowledge to confidently prepare, store, and utilize this critical reagent.

Chemical Profile and Degradation Mechanisms of Chloramphenicol

The chloramphenicol molecule possesses several functional groups susceptible to chemical degradation, primarily the amide linkage and the nitro group. The principal degradation pathways are hydrolysis and photodegradation.[3]

Hydrolytic Degradation